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Compound of Interest

Compound Name: 2,4-Dibromothiazole

Cat. No.: B130268 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

heterocyclic building block, 2,4-dibromothiazole. The information presented herein is crucial

for the accurate identification, characterization, and quality control of this compound in

research and development settings, particularly in the synthesis of novel pharmaceutical

agents. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Introduction
2,4-Dibromothiazole is a key synthetic intermediate used in the preparation of a variety of

biologically active molecules. Its structural elucidation through spectroscopic methods is a

fundamental requirement for its application in medicinal chemistry and materials science. This

guide summarizes the essential spectroscopic data to aid researchers in their synthetic and

analytical endeavors.

Spectroscopic Data
The following sections present the key spectroscopic data for 2,4-dibromothiazole in a

structured format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Spectroscopic Data for 2,4-Dibromothiazole[1]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.21 Singlet 1H H-5

Table 2: ¹³C NMR Spectroscopic Data for 2,4-Dibromothiazole[1]

Chemical Shift (δ) ppm Assignment

136.3 C-2

124.3 C-4

120.8 C-5

Infrared (IR) Spectroscopy
While specific IR absorption data for 2,4-dibromothiazole is not readily available in the public

domain, characteristic absorption bands for similar aromatic and halogenated heterocyclic

compounds can be anticipated. Key regions of interest would include C-H stretching, C=N

stretching, C=C stretching (ring), and C-Br stretching vibrations.

Table 3: Predicted Infrared (IR) Absorption Regions for 2,4-Dibromothiazole

Wavenumber (cm⁻¹) Vibration Type

3100 - 3000 Aromatic C-H Stretch

1600 - 1475 C=N and C=C Ring Stretching

Below 1000 C-Br Stretching

Mass Spectrometry (MS)
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Detailed mass spectrometry data with specific m/z peaks for 2,4-dibromothiazole is not widely

reported. However, the mass spectrum would be expected to show a molecular ion peak

corresponding to its molecular weight, along with characteristic isotopic patterns due to the

presence of two bromine atoms.

Table 4: Predicted Mass Spectrometry Data for 2,4-Dibromothiazole

m/z Value Interpretation

241, 243, 245
Molecular ion peak cluster ([M]⁺, [M+2]⁺,

[M+4]⁺) due to bromine isotopes (⁷⁹Br and ⁸¹Br)

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for compounds such as 2,4-dibromothiazole.

NMR Spectroscopy
Sample Preparation: A sample of 2,4-dibromothiazole is dissolved in a deuterated solvent,

typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

standard frequency (e.g., 400 or 500 MHz for ¹H).

¹H NMR Parameters:

Pulse Sequence: A standard single-pulse experiment.

Solvent: CDCl₃.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Parameters:

Pulse Sequence: A proton-decoupled pulse sequence.

Solvent: CDCl₃.
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Reference: The solvent peak of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: As a solid, 2,4-dibromothiazole can be prepared for IR analysis using

the KBr pellet method. A small amount of the sample is ground with dry potassium bromide

(KBr) and pressed into a thin, transparent pellet.

Instrumentation: An FTIR spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the KBr pellet is recorded and subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or after separation by gas chromatography (GC-MS).

Ionization Method: Electron Ionization (EI) is a common method for the analysis of small

organic molecules.

Data Acquisition: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range

to detect the molecular ion and significant fragment ions.

Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic characterization of a small molecule like 2,4-
dibromothiazole is outlined in the diagram below.
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General Workflow for Spectroscopic Analysis
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Figure 1. A generalized workflow diagram illustrating the key stages of spectroscopic analysis

for a small molecule.

Conclusion
This technical guide provides a consolidated resource for the spectroscopic data of 2,4-
dibromothiazole, essential for its unambiguous identification and use in synthetic applications.

The provided NMR data, along with the predicted IR and MS characteristics, offer a solid

foundation for researchers. The outlined experimental protocols serve as a practical guide for

obtaining high-quality spectroscopic data for this and similar compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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